molecular formula C5H5KN2O2 B13160841 3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt

3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt

Cat. No.: B13160841
M. Wt: 164.20 g/mol
InChI Key: GSVWXXLVDQHAAW-UHFFFAOYSA-M
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Description

3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride in water . This method allows for the synthesis of N-substituted pyrroles under mild conditions with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification and isolation of the final product are crucial steps in the industrial production to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrrole compounds.

Scientific Research Applications

3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1H-pyrrole-2-carboxylic acid, potassium salt is unique due to its specific structural features and the presence of the potassium salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H5KN2O2

Molecular Weight

164.20 g/mol

IUPAC Name

potassium;3-amino-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C5H6N2O2.K/c6-3-1-2-7-4(3)5(8)9;/h1-2,7H,6H2,(H,8,9);/q;+1/p-1

InChI Key

GSVWXXLVDQHAAW-UHFFFAOYSA-M

Canonical SMILES

C1=CNC(=C1N)C(=O)[O-].[K+]

Origin of Product

United States

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